N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide: is an organic compound characterized by the presence of a methanesulfonyl group, a nitrophenyl group, and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide typically involves the following steps:
Nitration of Phenyl Group: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group at the para position.
Formation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.
Amidation Reaction: The final step involves the reaction of 4-nitroaniline with methanesulfonyl chloride and dodecanoic acid to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide and nitroaromatic groups.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for enzymes that interact with sulfonamide or nitroaromatic groups.
Industry: this compound can be used in the production of specialty chemicals, including surfactants and polymers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with enzyme active sites, while the nitrophenyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
N-(Methanesulfonyl)-N-phenylacetamide: Similar structure but with an acetamide chain instead of a dodecanamide chain.
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide: Similar structure but with a shorter acetamide chain.
N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide: Similar structure but with a hexanamide chain.
Uniqueness: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide is unique due to its longer dodecanamide chain, which imparts distinct amphiphilic properties. This makes it more suitable for applications requiring surfactant-like behavior, such as in the formulation of emulsions and dispersions.
Properties
CAS No. |
61068-44-8 |
---|---|
Molecular Formula |
C19H30N2O5S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)dodecanamide |
InChI |
InChI=1S/C19H30N2O5S/c1-3-4-5-6-7-8-9-10-11-12-19(22)20(27(2,25)26)17-13-15-18(16-14-17)21(23)24/h13-16H,3-12H2,1-2H3 |
InChI Key |
CULKMZGZRJAMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.